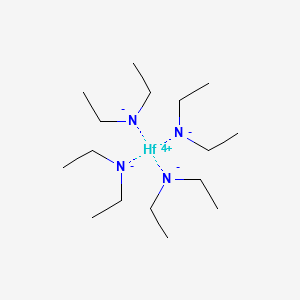

Hafnium, tetrakis(diethylamino)-

Description

Significance of Hafnium-Based Materials in Next-Generation Electronic Technologies

As transistors continue to shrink, the traditional silicon dioxide gate dielectric has reached its physical limits, leading to excessive leakage currents. cityu.edu.hk To overcome this, materials with a higher dielectric constant (high-k) are essential. patsnap.comcityu.edu.hk Hafnium-based oxides have emerged as the most promising high-k dielectric materials due to their excellent thermal stability, compatibility with existing manufacturing processes, and superior electrical properties. patsnap.comcityu.edu.hkicm.edu.pl The use of hafnium-based materials allows for the creation of physically thicker gate dielectrics while maintaining the same electrical performance, thereby reducing quantum tunneling effects. researchgate.netcityu.edu.hk This has been a pivotal development in enabling the continued scaling of complementary metal-oxide-semiconductor (CMOS) technologies into the sub-45 nm regime and beyond. researchgate.netcityu.edu.hk The integration of hafnium-based dielectrics is considered a landmark advancement in materials science, paving the way for more powerful and energy-efficient electronic devices. researchgate.netthebrighterside.newssciencedaily.com

Role of Organometallic Hafnium Compounds as Precursors for Thin Film Deposition

The fabrication of the ultra-thin, uniform layers required for high-k dielectrics is predominantly achieved through atomic layer deposition (ALD) and chemical vapor deposition (CVD). patsnap.comtosoh.co.jp The success of these techniques is heavily reliant on the properties of the precursor compounds used. patsnap.com Organometallic hafnium compounds, particularly metal amides, have become crucial in this context. researchgate.net These precursors are favored for their volatility, which allows for their efficient transport into the deposition chamber, and their reactivity, which enables the formation of high-quality thin films. researchgate.netbalazs.com Unlike halide precursors like hafnium tetrachloride (HfCl4), which can introduce corrosive byproducts and impurities, organometallic precursors offer a cleaner deposition process. balazs.commdpi.com The choice of ligands in these organometallic compounds, such as the diethylamino groups in Tetrakis(diethylamino)hafnium, plays a significant role in determining the precursor's thermal stability and reactivity, which are critical parameters for controlling the deposition process. mdpi.com

Overview of Tetrakis(diethylamino)hafnium (TDEAH) in Precursor Development and Applications

Tetrakis(diethylamino)hafnium, often abbreviated as TDEAH, is a key organometallic precursor in the family of hafnium amides. balazs.commdpi.com It is a liquid at room temperature, which simplifies handling and delivery in industrial ALD and CVD processes. sigmaaldrich.comamericanelements.com TDEAH is utilized for the deposition of hafnium oxide (HfO2) thin films, which serve as the high-k dielectric layer in advanced transistors. balazs.commdpi.com While it has a relatively lower vapor pressure compared to some other hafnium precursors, requiring higher vaporization temperatures, its thermal properties are a subject of ongoing research to optimize deposition conditions. balazs.com Studies have shown that TDEAH can be partially decomposed at temperatures around 120°C to 150°C, a factor that needs to be carefully managed during the deposition process to ensure film quality. balazs.com

| Property | Value | Reference |

| Chemical Formula | C16H40HfN4 | nih.gov |

| Molecular Weight | 467.01 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.249 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 130 °C at 0.01 mmHg | sigmaaldrich.com |

Contextualization of TDEAH within the Broader Field of Metal Amide Precursors

TDEAH belongs to a broader class of metal amide precursors that are widely investigated for thin film deposition. This family includes other hafnium amides like tetrakis(dimethylamino)hafnium (TDMAH) and tetrakis(ethylmethylamino)hafnium (TEMAH). balazs.commdpi.com The primary advantage of metal amides over halide precursors is their ability to deposit films at lower temperatures and without introducing halogen impurities. researchgate.netmdpi.com

Structure

2D Structure

Properties

IUPAC Name |

diethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H10N.Hf/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCSQFQVDXIOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-55-6 | |

| Record name | Hafnium, tetrakis(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(diethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Atomic Layer Deposition Ald Processes Utilizing Tetrakis Diethylamino Hafnium

Fundamental Principles of TDEAH-Based ALD for Hafnium Oxide (HfO₂) Films

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting chemical reactions at a substrate surface. The use of Tetrakis(diethylamino)hafnium (TDEAH) as a hafnium precursor for depositing hafnium oxide (HfO₂) films is a prime example of this precise, layer-by-layer growth method. umn.edupatsnap.com The process is defined by its cyclical nature, where each cycle ideally adds a single monolayer of the desired material. patsnap.com

The fundamental principle of TDEAH-based ALD for HfO₂ lies in two distinct, sequential half-reactions. In the first half-reaction, a pulse of TDEAH vapor is introduced into the reactor chamber. The TDEAH molecules react with the functional groups present on the substrate surface, such as hydroxyl (-OH) groups, in a self-limiting manner. This means the reaction proceeds until all available reactive sites on the surface are occupied, at which point the reaction naturally ceases. patsnap.com

Following the TDEAH pulse, the chamber is purged with an inert gas, like nitrogen or argon, to remove any unreacted TDEAH molecules and gaseous byproducts. This purge step is crucial to prevent chemical vapor deposition (CVD)-type reactions in the subsequent step.

The second half-reaction involves introducing a co-reactant, typically an oxidizing agent like water (H₂O) or ozone (O₃), into the chamber. harvard.edu The co-reactant then reacts with the layer of TDEAH molecules chemisorbed on the surface. This reaction removes the diethylamino ligands and forms a layer of hafnium oxide, while simultaneously regenerating the surface with reactive sites for the next TDEAH pulse. After another purge step to remove excess co-reactant and byproducts, the ALD cycle is complete. This entire sequence is repeated to build up the HfO₂ film to the desired thickness.

The self-limiting nature of both half-reactions is the cornerstone of ALD, enabling the deposition of highly conformal, uniform, and pinhole-free films with precise thickness control at the atomic scale. umn.edu The temperature at which this process is carried out is critical and must be within a specific range known as the "ALD window." Within this window, the growth rate per cycle (GPC) is constant and independent of precursor dose and temperature, ensuring the self-limiting behavior. Temperatures below the ALD window can lead to precursor condensation and uncontrolled growth, while temperatures above it can cause precursor decomposition, also resulting in CVD-like growth and loss of thickness control.

Surface Reaction Mechanisms and Ligand Exchange Pathways

The deposition of hafnium oxide (HfO₂) films via Atomic Layer Deposition (ALD) using Tetrakis(diethylamino)hafnium (TDEAH) is governed by a series of complex surface reactions. Understanding these mechanisms is critical for controlling film properties.

Adsorption and Chemisorption Behavior on Various Substrates

The initial step in the ALD cycle involves the interaction of TDEAH molecules with the substrate surface. This process begins with physisorption, where the precursor molecules are weakly held to the surface by van der Waals forces. mdpi.com This is followed by the more critical step of chemisorption, where a chemical bond forms between the TDEAH and the substrate. mdpi.commicromeritics.com

On common substrates like silicon, which typically has a native oxide layer, the surface is terminated with hydroxyl (-OH) groups. The TDEAH molecule, Hf(N(C₂H₅)₂)₄, reacts with these surface hydroxyls. One of the diethylamino ligands is protonated by a surface hydroxyl group, forming volatile diethylamine (B46881) (HN(C₂H₅)₂), which is released as a byproduct. The hafnium center then chemically bonds to the surface oxygen, resulting in a chemisorbed hafnium-containing species. This reaction can be represented as:

Surface-OH + Hf(N(C₂H₅)₂)₄ → Surface-O-Hf(N(C₂H₅)₂)₃ + HN(C₂H₅)₂

The steric hindrance of the remaining bulky diethylamino ligands on the chemisorbed hafnium species plays a crucial role in the self-limiting nature of this half-reaction. These ligands effectively block adjacent reactive sites, preventing further TDEAH molecules from adsorbing in close proximity. This ensures that only a single layer of precursor molecules is deposited per cycle.

The nature of the substrate significantly influences the initial adsorption and nucleation. For instance, on hydrogen-terminated silicon (H-Si), the initial reaction is less favorable due to the absence of hydroxyl groups, often leading to a nucleation delay or "incubation period" of several cycles before steady-state growth is achieved. avs.org In contrast, on chemically treated surfaces, such as those prepared with SC1 cleaning which creates a chemical oxide with a high density of hydroxyl groups, nucleation is more immediate. avs.org

Role of Co-reactants (e.g., H₂O, O₃, NH₃) in Reaction Kinetics

The choice of co-reactant in the second half of the ALD cycle is critical as it dictates the reaction kinetics and influences the properties of the resulting HfO₂ film. harvard.edu The most common co-reactants for TDEAH are water (H₂O), ozone (O₃), and ammonia (B1221849) (NH₃).

Water (H₂O): Water is a widely used co-reactant due to its effectiveness in removing the diethylamino ligands and forming Hf-O-Hf bonds, thus creating the hafnium oxide film. The reaction proceeds via ligand exchange, where water molecules react with the surface-bound -Hf(N(C₂H₅)₂)₃ species. This reaction releases more diethylamine and results in a hydroxylated HfO₂ surface, ready for the next TDEAH pulse. While effective, using water can sometimes lead to long purge times, especially at lower temperatures, due to its tendency to physisorb on surfaces. harvard.edu

Ozone (O₃): Ozone is a more powerful oxidizing agent than water and can lead to more complete combustion of the ligands, potentially resulting in films with lower carbon and hydrogen impurity levels, particularly at higher deposition temperatures. harvard.edu The reaction with ozone can also proceed at lower temperatures compared to water. However, O₃ can be more aggressive and may lead to the formation of an interfacial silicon oxide layer when depositing on silicon substrates.

Ammonia (NH₃): Ammonia can be used as a co-reactant to deposit hafnium nitride (HfN) or hafnium oxynitride (HfON) films. When used in conjunction with an oxygen source, it can help to control the nitrogen content and the dielectric properties of the film. Using ammonia water (a mixture of H₂O and NH₃) has been shown to potentially increase the dielectric constant of the resulting HfO₂ films. researchgate.net

The reactivity of the co-reactant directly impacts the growth per cycle (GPC). For instance, studies have shown that the GPC can differ between H₂O and O₃ processes, with O₃ sometimes yielding a higher GPC. harvard.edu The choice of co-reactant also affects the film's crystallinity, density, and electrical properties.

β-Hydride Elimination and Intramolecular Insertion Pathways

β-hydride elimination is a common decomposition pathway for metal-organic precursors containing alkyl ligands with hydrogen atoms on the β-carbon. ilpi.comwikipedia.org In the case of TDEAH, the ethyl groups (-CH₂CH₃) within the diethylamino ligands have β-hydrogens. This decomposition pathway involves the transfer of a hydrogen atom from the β-carbon of a ligand to the hafnium metal center, leading to the formation of a hafnium-hydride (Hf-H) bond and the release of an alkene, in this case, ethylene (B1197577) (CH₂=CH₂).

This can be a competing and often undesirable reaction during the ALD process as it can lead to non-ideal, CVD-like growth if it occurs thermally. wikipedia.org The likelihood of β-hydride elimination increases with temperature. Therefore, the upper limit of the ALD temperature window is often determined by the onset of significant precursor decomposition via this pathway. For the reaction to occur, a vacant coordination site on the metal center is typically required. ilpi.comwikipedia.org

Intramolecular insertion is another potential reaction pathway where a part of a ligand, such as an alkene formed from β-hydride elimination, can re-insert into a metal-ligand bond. While less commonly discussed in the context of TDEAH ALD, such intramolecular rearrangements can influence the composition of the growing film and the byproducts formed.

Mechanism of Nucleation and Growth at Initial ALD Cycles

The initial stages of ALD are critical as they determine the quality of the interface between the substrate and the deposited film. The nucleation and growth mechanism is highly dependent on the substrate material and its surface condition. nih.govkuleuven.be

On a hydroxylated surface like SiO₂, nucleation is relatively straightforward, with TDEAH reacting with the available -OH groups. osti.gov However, the initial growth may not be perfectly two-dimensional. Instead, it can proceed through "island growth," where HfO₂ nucleates at specific reactive sites and then grows laterally until the islands coalesce to form a continuous film. stanford.edu The density of nucleation sites on the substrate is a key factor; a higher density of sites leads to faster coalescence and the formation of a continuous film at a lower number of ALD cycles. osti.gov

On less reactive surfaces, such as 2D materials like MoS₂ or WS₂, which lack a high density of reactive sites on their basal planes, nucleation is often inhibited. nih.govkuleuven.be In such cases, deposition tends to occur preferentially at defect sites, step edges, or grain boundaries. This selective nucleation can be exploited for certain applications but is a challenge when uniform, continuous films are desired. To promote nucleation on such inert surfaces, surface functionalization or the use of lower deposition temperatures combined with shorter purge times to encourage reversible precursor adsorption can be employed. nih.gov

The initial cycles of ALD often exhibit a different growth rate compared to the steady-state growth achieved later. This is because the surface chemistry changes from the initial substrate to the freshly deposited HfO₂. Once a continuous HfO₂ layer is formed, the subsequent ALD cycles involve the reaction of TDEAH with the hydroxylated HfO₂ surface, leading to a stable, linear growth rate.

Process Parameter Optimization for HfO₂ Film Growth

Optimizing the process parameters in TDEAH-based ALD is crucial for controlling the properties of the resulting HfO₂ films, such as thickness, uniformity, density, crystallinity, and electrical characteristics. stanford.edumdpi.com

The primary parameters that are adjusted include:

Deposition Temperature: This is arguably the most critical parameter. It must be maintained within the ALD window to ensure self-limiting growth. For TDEAH, this window is typically in the range of 150°C to 300°C. Lower temperatures can lead to higher growth rates but may also result in higher impurity content and lower film density. harvard.edustanford.edu Higher temperatures can improve film purity and density but increase the risk of precursor decomposition via pathways like β-hydride elimination, which can compromise the self-limiting nature of the process. harvard.edu The deposition temperature also significantly influences the film's crystallinity; higher temperatures tend to promote the formation of polycrystalline films, whereas lower temperatures favor amorphous growth. stanford.edu

Precursor and Co-reactant Pulse Times: The pulse times for TDEAH and the co-reactant must be long enough to ensure complete saturation of the substrate surface during each half-reaction. Insufficient pulse times will result in a lower-than-expected growth rate and non-uniform films. Saturation can be confirmed by plotting the growth per cycle as a function of pulse time; the GPC should increase with pulse time and then plateau, indicating that the surface has been fully saturated.

Purge Times: The purge times following each precursor and co-reactant pulse must be adequate to completely remove all non-reacted species and gaseous byproducts from the reaction chamber. Inadequate purging can lead to CVD-like reactions, causing a higher growth rate and poor film uniformity. The required purge time depends on factors like the reactor geometry, gas flow rates, and the volatility of the precursors and byproducts.

By carefully tuning these parameters, the properties of the HfO₂ films can be tailored for specific applications. For example, for applications requiring high-k dielectrics in microelectronics, a dense, amorphous, and uniform film with low leakage current is often desired. This might be achieved by using a lower deposition temperature and optimizing the pulse and purge times to minimize impurities. Conversely, for other applications, a crystalline film with a specific phase might be preferred, which would necessitate a higher deposition temperature.

Interactive Data Table: Process Parameter Effects on HfO₂ Film Properties

| Parameter | Effect on Growth Rate | Effect on Film Purity | Effect on Crystallinity |

| Deposition Temperature | Decreases with increasing temperature within the ALD window. | Generally improves (lower C and H content) with increasing temperature. harvard.edu | Increases with temperature; amorphous at low temps, polycrystalline at higher temps. stanford.edu |

| Precursor Pulse Time | Increases until saturation is reached, then plateaus. | Can be affected if pulse is too long, leading to decomposition. | Generally less direct impact than temperature. |

| Co-reactant Choice | Varies; O₃ can sometimes yield a higher GPC than H₂O. harvard.edu | O₃ can lead to lower C and H impurities than H₂O at higher temperatures. harvard.edu | Can influence the crystalline phase that is formed. |

| Purge Time | No effect if adequate; too short leads to increased, non-ideal growth. | Crucial for removing byproduct residues. | Indirectly affects quality by preventing CVD-like growth. |

Growth Per Cycle (GPC) Characteristics and Saturation Behavior

The growth per cycle (GPC) is a fundamental parameter in ALD, defining the thickness of material deposited in a single reaction cycle. For TDEAH-based processes, the GPC is influenced by several factors, including the reactants used and the deposition temperature. researchgate.net In a typical ALD process, the film thickness increases linearly with the number of cycles, and the GPC is determined from the slope of this linear relationship. atomiclimits.com It is important to note that the initial growth on a substrate can differ from the steady-state growth, so GPC is typically determined for thicker films (over ~15 nm). atomiclimits.comwiley-vch.de

Saturation is a key characteristic of a self-limiting ALD process. atomiclimits.com This is achieved when the GPC becomes independent of the precursor and co-reactant dosing and purge times. atomiclimits.comresearchgate.net For the deposition of hafnium oxide (HfO₂) from TDEAH and water vapor, a GPC of approximately 1.4 Å per cycle has been observed. osti.gov In another study involving the deposition of HfS₂ from a similar precursor, tetrakis(dimethylamino)hafnium (TDMAH), the growth rate was found to be in the range of 0.074 to 0.084 nm/cycle at temperatures between 200°C and 300°C. researchgate.net The lower-than-monolayer growth per cycle is often attributed to the steric hindrance of the bulky ligands of the precursor. researchgate.net

The GPC can also be affected by the purge times. For instance, in the ALD of HfO₂ from TDMAH and water, shortening the purge time from 10 seconds to 5 seconds at 200°C and 350°C led to an increase in GPC from 1.2 to 1.3 Å/cycle and from 1.3 to 1.6 Å/cycle, respectively. mdpi.com This increase is attributed to a chemical vapor deposition (CVD)-like growth component due to residual reactants in the chamber. mdpi.com

Table 1: Growth Per Cycle (GPC) for Hafnium-Based Films Using TDEAH and Similar Precursors

| Film Material | Precursor | Co-reactant | Temperature (°C) | GPC (Å/cycle) |

|---|---|---|---|---|

| HfO₂ | TDEAH | H₂O | 250-350 | ~1.4 osti.gov |

| HfS₂ | TDMAH | H₂S | 200 | 0.74 researchgate.net |

| HfS₂ | TDMAH | H₂S | 300 | 0.84 researchgate.net |

| HfO₂ | TDMAH | H₂O | 200 | 1.2 (10s purge) / 1.3 (5s purge) mdpi.com |

| HfO₂ | TDMAH | H₂O | 350 | 1.3 (10s purge) / 1.6 (5s purge) mdpi.com |

Substrate Temperature Effects on Film Morphology and Crystallinity

The substrate temperature during ALD is a critical parameter that significantly influences the morphology and crystallinity of the deposited films. rsc.orgvtt.fi For HfO₂ films grown from TDEAH and water, the deposition temperature typically ranges from 250°C to 350°C. osti.gov Within this range, the films are generally stoichiometric. osti.gov

In the case of tetrakis(ethylmethylamino)hafnium (TEMAHf), a similar precursor, the ALD window for depositing HfO₂ with O₃ as the co-reactant was found to be between 200°C and 300°C. e-asct.org Within this window, stoichiometric HfO₂ thin films were fabricated. e-asct.org At temperatures below this range, incomplete reactions can occur, while at higher temperatures, thermal decomposition of the precursor can become significant, leading to increased impurities and deterioration of film properties. e-asct.orghelsinki.fi For instance, with tetrakis(dimethylamino)hafnium (TDMAH) and water, nearly amorphous but dense films were grown around 250°C. helsinki.fi

The crystallinity of the films is also strongly dependent on the deposition temperature. researchgate.net For HfS₂ films grown from TDMAH and H₂S, the as-grown films are amorphous but become crystalline after annealing at 400°C. mdpi.com The surface roughness of the films can also be affected by temperature, with smoother films often obtained at lower temperatures within the ALD window. mdpi.com For example, HfS₂ films deposited at 200°C were found to be smoother than those deposited at higher temperatures. mdpi.com

Table 2: Effect of Substrate Temperature on Film Properties for TDEAH and Similar Precursors

| Precursor | Co-reactant | Temperature (°C) | Film Properties |

|---|---|---|---|

| TDEAH | H₂O | 250-350 | Stoichiometric HfO₂ osti.gov |

| TEMAHf | O₃ | 200-300 | ALD window for stoichiometric HfO₂ e-asct.org |

| TDMAH | H₂O | ~250 | Nearly amorphous, dense HfO₂ helsinki.fi |

| TDMAH | H₂S | 200-350 | ALD window for HfS₂; as-grown films are amorphous mdpi.com |

| TDMAH | H₂S | 200 | Smoothest HfS₂ films mdpi.com |

Pulse and Purge Time Optimization

The optimization of precursor and co-reactant pulse and purge times is crucial for achieving a true ALD process with self-limiting growth. frontiersin.orgosti.gov The pulse time determines the amount of reactant introduced into the chamber in each cycle. nih.gov A pulse time that is too short can lead to incomplete surface reactions and poor film quality, while an overly long pulse time can waste precursor material. frontiersin.orgnih.gov

Similarly, the purge time must be sufficient to remove all non-reacted precursor molecules and gaseous byproducts from the reactor before the next pulse. frontiersin.orgresearchgate.net Inadequate purging can result in CVD-like reactions, leading to an increased GPC and potentially lower film quality. mdpi.com For the deposition of HfO₂ from TDEAH and water, the pulse sequence was optimized to minimize purge times while preventing the formation of particulates. osti.gov

The specific pulse and purge times are highly dependent on the reactor geometry, precursor properties, and other process parameters. For example, in the ALD of HfO₂ from TDMAH and water, pulse times are typically in the range of milliseconds, while purge times can be on the order of several seconds. mdpi.com In one study, the duration of a complete ALD cycle for HfO₂ was about 20 seconds, with purge periods of about 10 seconds for both precursors. mdpi.com Shortening the purge time to 5 seconds was shown to increase the GPC, indicating the importance of sufficient purging. mdpi.com

Plasma-Enhanced Atomic Layer Deposition (PEALD) with TDEAH

Plasma-enhanced atomic layer deposition (PEALD) is a variation of ALD that utilizes a plasma to generate highly reactive species from a co-reactant gas. tue.nl This technique offers several advantages over thermal ALD, particularly for processes involving TDEAH.

Advantages and Challenges of Plasma Integration

The primary advantage of integrating plasma into the ALD process is the ability to deposit high-quality films at lower temperatures. researchgate.nete-asct.orgbeneq.com The highly reactive radicals generated in the plasma can effectively react with the precursor on the substrate surface, reducing the thermal energy required for the reaction. beneq.complasma-ald.com This is particularly beneficial for temperature-sensitive substrates. beneq.complasma-ald.com

PEALD can also lead to improved film properties, such as higher density and lower impurity levels, due to more complete reactions and efficient removal of precursor ligands. plasma-ald.comresearchgate.net For HfO₂ films, PEALD has been shown to produce films with higher density and a lower concentration of contaminants compared to thermal ALD at low temperatures. nih.gov Furthermore, PEALD can expand the range of materials that can be deposited, as it allows for the use of precursors that are not reactive with conventional co-reactants. plasma-ald.com

However, the integration of plasma also presents challenges. The design of the reactor becomes more complex to ensure uniform exposure of the substrate to the radical flux. plasma-ald.com There is also a risk of plasma-induced damage to the growing film or the substrate. tue.nl Additionally, the recombination of radicals on the sidewalls of high-aspect-ratio structures can limit the conformality of the deposited film. beneq.com

Table 3: Advantages and Challenges of PEALD

| Advantages | Challenges |

|---|---|

| Lower deposition temperatures researchgate.nete-asct.orgbeneq.com | More complex reactor design plasma-ald.com |

| Improved film properties (higher density, lower impurities) plasma-ald.comresearchgate.netnih.gov | Potential for plasma-induced damage tue.nl |

| Wider range of depositable materials plasma-ald.com | Limited conformality in high-aspect-ratio structures beneq.com |

| Reduced purge times plasma-ald.com | |

| Reduced nucleation times plasma-ald.com |

Surface Reactions under Plasma Conditions

In PEALD, the surface reactions are driven by the interaction of the chemisorbed precursor molecules with highly reactive species generated in the plasma, such as oxygen radicals in an oxygen plasma. plasma-ald.com These energetic species facilitate the removal of the precursor ligands and the formation of the desired film material. researchgate.net

The use of plasma can lead to different surface chemistry compared to thermal ALD. For instance, in the PEALD of HfO₂, the plasma can promote the formation of neutral oxygen vacancies, which are less detrimental to the electrical performance of the film compared to the positive oxygen vacancies often found in thermally grown films. researchgate.netutwente.nl The electric field of the plasma sheath can also play a role in the formation of these defects. researchgate.netutwente.nl

The specific surface reactions can be influenced by various plasma parameters, such as power and composition, providing an additional means to tune the film properties. beneq.com For example, applying a substrate bias during PEALD can tune the ion energies, which in turn affects the film density, refractive index, and residual stress. tue.nl

Deposition of Hafnium-Containing Ternary and Quaternary Compounds

TDEAH and similar precursors can also be used in ALD to deposit more complex materials, such as ternary and quaternary compounds. These materials are of interest for various applications due to their tunable properties. The deposition of these multi-component films is typically achieved by combining the ALD cycles of the individual binary compounds.

For example, hafnium silicate (B1173343) (HfSiₓOᵧ) can be deposited by alternating the ALD cycles of HfO₂ and silicon dioxide (SiO₂). Similarly, hafnium aluminate (HfAlO) can be grown by combining HfO₂ and aluminum oxide (Al₂O₃) ALD cycles. The composition of the resulting ternary film can be precisely controlled by adjusting the ratio of the respective ALD cycles.

The deposition of ternary and quaternary compounds by ALD opens up a wide range of possibilities for engineering materials with specific optical, electrical, and mechanical properties. While specific research on the use of TDEAH for a wide variety of ternary and quaternary compounds is extensive, the general principle of combining binary ALD processes is well-established for creating these complex thin films. vtt.fi Mild hydrothermal synthesis has also been used to create ternary and quaternary hafnium-containing fluorides, although this is a different synthesis method from ALD. nsf.gov

Hafnium Nitride (HfNₓ) Film Deposition

The deposition of hafnium nitride (HfNₓ) films via ALD is a crucial process for creating diffusion barriers and electrodes in microelectronics. While extensive research has been conducted using similar precursors like tetrakis(dimethylamino)hafnium (TDMAH) and tetrakis(ethylmethylamino)hafnium (TEMAH), the principles and findings are largely applicable to TDEAH.

In a typical thermal ALD process, TDEAH and a nitrogen source, such as ammonia (NH₃), are pulsed sequentially into a reaction chamber. Studies using homoleptic tetrakis(dialkylamido) metal complexes and ammonia have demonstrated the successful deposition of uniform, smooth, and conformal hafnium nitride films at low substrate temperatures, generally between 150°C and 250°C. harvard.edu The resulting films exhibit good adhesion to various substrates, including silicon, glass, and quartz, and are chemically resistant. harvard.edu

The growth rate for such processes is typically in the range of 1.15–1.20 Å per cycle. harvard.edu Rutherford Backscattering Spectrometry (RBS) analysis of films deposited using tetrakis(dimethylamido)hafnium and ammonia reveals a metal-to-nitrogen ratio of approximately 1:1.3, which is consistent with the nitrogen-rich Hf₃N₄ phase. harvard.edu This stoichiometry remains independent of the deposition temperature within the specified range. harvard.edu

Plasma-enhanced ALD (PEALD) offers an alternative to thermal ALD, often resulting in films with higher density. For instance, a comparison between thermal and PEALD of hafnium nitride at 300°C using tetrakis(ethylmethylamino)hafnium and ammonia showed film densities of 9.7 g/cm³ and 11.6 g/cm³, respectively. liverpool.ac.uk PEALD can also allow for shorter purge times, thereby increasing throughput. liverpool.ac.uk

Post-deposition annealing in an ammonia atmosphere can further improve the film quality by reducing carbon and oxygen impurities. rsc.org For example, annealing HfNₓ films at temperatures above 950°C can transform them into more conductive HfN, with resistivities around 10⁶ µΩ·cm. rsc.org

Table 1: Deposition Parameters for Hafnium Nitride ALD

| Parameter | Value | Reference |

|---|---|---|

| Hafnium Precursor | Tetrakis(dialkylamido)hafnium complexes (e.g., TDMAH) | harvard.edu |

| Nitrogen Source | Ammonia (NH₃) | harvard.edu |

| Deposition Temperature | 150-250°C | harvard.edu |

| Growth Rate | 1.15-1.20 Å/cycle | harvard.edu |

| Resulting Stoichiometry | ~Hf₃N₄ | harvard.edu |

Hafnium Silicate (HfSiO) and Aluminates

Hafnium Silicate (HfSiO)

Hafnium silicate (HfSiO) is a high-k dielectric material investigated as a potential replacement for silicon dioxide in gate insulators. The ALD of HfSiO films can be achieved using TDEAH as the hafnium precursor and a silicon-containing precursor. One such process utilizes tris(2-methyl-2-butoxy)silanol (TMBS) as the silicon source. researchgate.net

In a study of HfSiO ALD using TDEAH and TMBS, the film thickness and composition were analyzed as a function of substrate temperature and silanol (B1196071) pulse time. researchgate.net The ALD temperature window for this process was found to be between 250°C and 350°C. researchgate.net Interestingly, both high-resolution transmission electron microscopy (HRTEM) and medium energy ion scattering (MEIS) revealed that the deposited films were composed of two layers, with the surface layer having a higher hafnium concentration than the layer adjacent to the substrate. researchgate.net

Hafnium Aluminate (HfAlO)

Hafnium aluminate (HfAlO) is another important high-k dielectric. Thin films of HfAlO can be deposited by the cyclic ALD of hafnia and alumina (B75360). This is achieved by alternating between the deposition cycles of each oxide. For instance, HfO₂ can be deposited using TDEAH and water, while Al₂O₃ is deposited using trimethylaluminum (B3029685) (TMA) and water. researchgate.net

By controlling the ratio of the hafnia and alumina deposition cycles, the chemical composition of the resulting HfAlO film can be precisely tuned. researchgate.net This method allows for the growth of very smooth films and can suppress the formation of an undesirable interfacial layer. researchgate.net A significant advantage of incorporating aluminum into hafnium oxide is the increase in the crystallization temperature of the film as the aluminum content rises. researchgate.net

Table 2: Precursors for ALD of Hafnium Silicate and Aluminate

| Film | Hafnium Precursor | Co-precursor | Reference |

|---|---|---|---|

| Hafnium Silicate (HfSiO) | Tetrakis(diethylamino)hafnium (TDEAH) | Tris(2-methyl-2-butoxy)silanol (TMBS) | researchgate.net |

| Hafnium Aluminate (HfAlO) | Tetrakis(diethylamino)hafnium (TDEAH) | Trimethylaluminum (TMA) and Water (H₂O) | researchgate.net |

Doping of Hafnium Oxide Films by In-Situ Precursor Mixing

The properties of hafnium oxide (HfO₂) films can be significantly enhanced by the introduction of dopants. A modified ALD process that utilizes in-situ mixing of precursors allows for precise control over the dopant concentration in HfO₂ films. This technique has been successfully demonstrated for doping with elements such as aluminum (Al) and lanthanum (La).

In this approach, the hafnium precursor, such as TDEAH, is mixed with the dopant precursor before being introduced into the ALD reactor. This method provides access to low dopant concentrations while simultaneously improving the uniformity of the film.

For aluminum doping, trimethylaluminum (TMA) is a common precursor. For lanthanum doping, various lanthanum precursors can be employed. Research has shown that lanthanum is a promising dopant for stabilizing the ferroelectric phase in HfO₂ thin films. researchgate.net The ability to achieve a broad dopant range with lanthanum makes it an attractive option for large-scale manufacturing and deposition on substrates with complex topographies. researchgate.net

The in-situ precursor mixing process offers enhanced control over the film's stoichiometry and properties, which is beneficial for emerging applications of doped hafnium oxide, including non-volatile memory, infrared sensors, and neuromorphic computing devices.

Chemical Vapor Deposition Cvd Processes Utilizing Tetrakis Diethylamino Hafnium

Principles of TDEAH-Based CVD for Hafnium Films

The deposition of hafnium films, such as hafnium oxide (HfO₂) and hafnium nitride (HfN), via CVD using TDEAH is a process governed by several key principles. beneq.comresearchgate.net TDEAH, a liquid at room temperature with moderate vapor pressure, is introduced into a reactor chamber in a gaseous state. researchgate.net The substrate, heated to a specific deposition temperature, provides the energy required to initiate the chemical reactions.

For the deposition of HfO₂, TDEAH is typically co-reacted with an oxygen source, such as O₂. researchgate.net The TDEAH molecules and the oxygen-containing molecules adsorb onto the heated substrate surface. Here, they undergo decomposition and reaction, leading to the formation of a solid HfO₂ film and volatile byproducts, which are then removed from the reactor. The quality and composition of the resulting film are highly dependent on process parameters like substrate temperature, precursor flow rates, and reactor pressure. For instance, increasing the deposition temperature generally leads to a decrease in residual nitrogen and carbon impurities in the HfO₂ film. researchgate.net

Similarly, for the creation of metallic hafnium carbonitride (Hf(C)N) films, TDEAH can be used in a CVD process with a carrier gas like hydrogen (H₂), without the need for an additional nitrogen source like ammonia (B1221849) (NH₃). researchgate.net The deposition temperature plays a crucial role in determining the film's composition and electrical properties, with higher temperatures (above 600°C) leading to lower resistivity. researchgate.net The formation of hafnium nitride (HfNx) and hafnium carbide (HfCx) within the film contributes to its metallic characteristics. researchgate.net

The underlying principle of TDEAH-based CVD is the controlled chemical reaction of the precursor on a heated surface to achieve a thin film with desired properties. This method is valued for its ability to deposit films at relatively high rates. beneq.com

Gas-Phase Reactions and Precursor Fragmentation in CVD Reactors

Inside a CVD reactor, TDEAH undergoes a series of gas-phase reactions and fragmentation steps before the final film is formed on the substrate. The thermal energy within the reactor causes the TDEAH molecule, Hf[N(C₂H₅)₂]₄, to break down. This fragmentation process is critical as it generates the reactive species that will ultimately contribute to the film growth.

While detailed in-situ studies specifically on TDEAH fragmentation in CVD are not extensively documented in the provided results, general principles of similar metal-organic precursors in CVD can be applied. The hafnium-nitrogen bonds are likely the initial sites of cleavage due to thermal energy. This would lead to the release of diethylamino ligands, [N(C₂H₅)₂]. These ligands can then undergo further reactions in the gas phase.

In the case of Hf(C)N deposition, the decomposition of the diethylamino ligands can be a source of both carbon and nitrogen for the film. researchgate.net The absence of an external nitrogen source like NH₃ in some processes suggests that the ligands themselves provide the necessary nitrogen atoms. researchgate.net

It is important to note that incomplete fragmentation or side reactions in the gas phase can lead to the incorporation of impurities, such as carbon, into the growing film. The extent of these gas-phase reactions is influenced by the reactor temperature, pressure, and the residence time of the precursor molecules in the hot zone.

For the deposition of HfN films using a similar precursor, tetrakis-dimethylamino-hafnium (TDMAH), it has been observed that the dimethylamino ligand reacts efficiently with nitrogen radicals in a plasma-enhanced process. jkps.or.kr This suggests that the amino ligands are indeed the reactive components that are cleaved from the central hafnium atom.

Reactor Design and Flow Dynamics for Uniform Deposition

The design of the CVD reactor and the control of gas flow dynamics are paramount for achieving uniform deposition of hafnium films over the entire substrate surface. Non-uniformity in film thickness or composition can significantly impact the performance of the final device.

A key challenge in reactor design is to ensure that all parts of the substrate are exposed to a consistent concentration of the reactive precursor species. umich.edu In a typical horizontal flow reactor, as the gas mixture flows over the heated substrate, the precursor is depleted from the gas phase as it deposits on the surface. This can lead to a thicker film at the leading edge of the substrate and a thinner film downstream. umich.edu To counteract this, several design strategies are employed. Tilting the susceptor (the substrate holder) can help to compensate for this depletion effect by altering the flow dynamics. umich.edu

Another approach is to use a vertical flow reactor where the gas is introduced from the top and flows down towards the rotating substrate. umich.edu The rotation of the substrate is a critical feature in this design, as it averages out any radial non-uniformities in the gas flow, leading to a much more uniform film thickness. umich.edu

The design of the precursor delivery system, often referred to as the injector or showerhead, is also crucial. An optimized injector design ensures a uniform distribution of the precursor gas over the substrate surface. researchgate.net Computational Fluid Dynamics (CFD) modeling is often used to simulate the gas flow, heat transfer, and chemical reactions within the reactor to optimize the design and operating conditions for uniform deposition. researchgate.netresearchgate.net The goal is to create a stable and predictable flow pattern that delivers the precursor evenly across the wafer. researchgate.net

Comparison of CVD and ALD Methodologies for TDEAH Utilization

Both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) can utilize TDEAH as a precursor to deposit hafnium-based films, but the two techniques differ fundamentally in their deposition mechanisms, leading to distinct advantages and disadvantages. kindle-tech.comkindle-tech.com

Chemical Vapor Deposition (CVD): In CVD, the TDEAH precursor and a co-reactant (like oxygen) are introduced into the reactor simultaneously and continuously. azonano.com The chemical reactions that form the film occur continuously on the heated substrate. azonano.com

Advantages: The primary advantage of CVD is its high deposition rate, making it suitable for applications where thicker films are required. beneq.com The equipment for CVD can also be relatively simpler and more cost-effective. kindle-tech.com

Disadvantages: CVD offers less precise control over film thickness at the atomic level. kindle-tech.comkindle-tech.com The continuous nature of the process can also lead to less uniform films, especially on complex, three-dimensional structures (i.e., lower conformality). kindle-tech.com Furthermore, gas-phase reactions can lead to particle formation and impurity incorporation.

Atomic Layer Deposition (ALD): ALD is a cyclical process that breaks the deposition down into a series of self-limiting surface reactions. nanofab.com.cn In a typical ALD process for HfO₂ using TDEAH and water (H₂O), the steps are as follows:

A pulse of TDEAH is introduced into the reactor, and it reacts with the surface groups on the substrate until all available reactive sites are saturated.

The reactor is purged with an inert gas to remove any unreacted TDEAH and byproducts.

A pulse of the co-reactant (e.g., H₂O) is introduced, which then reacts with the layer of TDEAH on the surface.

The reactor is purged again to remove unreacted co-reactant and byproducts. This four-step cycle is repeated to build the film layer by layer. nanofab.com.cn

Advantages: ALD provides exceptional control over film thickness at the atomic level, allowing for the deposition of ultra-thin and very precise films. kindle-tech.comnanofab.com.cn It also offers excellent conformality, meaning it can uniformly coat complex, high-aspect-ratio structures. veeco.com ALD can often be performed at lower temperatures than CVD. kindle-tech.com

Disadvantages: The main drawback of ALD is its slow deposition rate due to the sequential and self-limiting nature of the process. kindle-tech.com ALD systems can also be more complex and expensive. kindle-tech.com

Interactive Data Table: Comparison of CVD and ALD with TDEAH

| Feature | Chemical Vapor Deposition (CVD) | Atomic Layer Deposition (ALD) |

| Precursor Delivery | Continuous and simultaneous | Sequential and pulsed |

| Deposition Rate | High | Low |

| Thickness Control | Less precise | Atomic-level precision |

| Conformality | Lower, can be non-uniform on complex structures | Excellent, highly uniform on complex structures |

| Process Temperature | Generally higher | Can be lower |

| Gas-Phase Reactions | More prevalent | Minimized |

| Suitability | Thicker films, high throughput applications | Ultra-thin films, high-precision coatings |

Advanced Spectroscopic and Computational Investigations

Vibrational Spectroscopy (FTIR, ATR-FTIR, Raman) for Ligand Dynamics and Surface Intermediates

Vibrational spectroscopy techniques, including Fourier-transform infrared (FTIR), attenuated total reflectance FTIR (ATR-FTIR), and Raman spectroscopy, are powerful tools for probing the molecular structure of TDEAH. These methods are particularly useful for studying the dynamics of the diethylamino ligands and for identifying reactive intermediates that form on surfaces during deposition processes.

In-situ ATR-FTIR spectroscopy allows for the real-time observation of chemical reactions as they occur on a surface. Studies using this technique have been employed to examine the initial adsorption and reaction steps of TDEAH during the atomic layer deposition (ALD) of hafnium oxide (HfO₂). acs.org For instance, when TDEAH is introduced to a hydrogen-terminated silicon (Si-H) surface at temperatures between 25 and 250 °C, it reacts directly with the surface. acs.org This process involves the partial removal of Si-H bonds and the formation of a four-membered Si-O-Hf-Si bonding structure. acs.org

The ability to monitor these reactions in real-time is critical for understanding the mechanisms that govern film growth. For the related precursor tetrakis(ethylmethylamino)hafnium (TEMAH), gas-phase FTIR analysis showed that the precursor undergoes rapid thermal decomposition between 275°C and 300°C, indicated by a sharp decrease in absorption peaks from C-H stretching vibrations. researchgate.net This type of in-situ monitoring helps define the thermal budget and optimal temperature window for deposition processes.

Both gas-phase and surface-adsorbed species can be identified using vibrational spectroscopy. During the ALD process, TDEAH molecules initially adsorb onto the substrate. mdpi.com Subsequent reactions with surface groups, such as hydroxyls (-OH) on a silicon oxide surface, lead to the chemisorption of the hafnium complex and the release of diethylamine (B46881) as a volatile byproduct. mdpi.com

Studies on the analogous precursor, tetrakis(dimethylamino)hafnium (TDMAH), using ATR-FTIR and quadrupole mass spectrometry (Q-MS), have provided detailed insights into both surface and gas-phase reactions at temperatures from 25 to 300 °C. researchgate.net These analyses help to distinguish between the precursor molecules that are physically adsorbed on the surface and those that have chemically reacted to become part of the growing film. The combination of experimental spectroscopy and theoretical calculations suggests that reactions can proceed through various pathways, including ligand exchange and β-hydride elimination, leading to the formation of N-Si bonds at the interface. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Diethylamino Ligands This table presents expected vibrational modes for the diethylamino groups in TDEAH based on typical frequencies for alkylamines.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 2970 | Stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the ethyl fragments. |

| C-H Bend | 1370 - 1470 | Bending (scissoring, wagging) vibrations of the CH₂ and CH₃ groups. |

| C-N Stretch | 1020 - 1250 | Stretching vibration of the carbon-nitrogen bond within the diethylamino ligand. |

| Hf-N Stretch | 400 - 600 | Stretching vibration of the hafnium-nitrogen bond, linking the central metal atom to the ligands. |

Mass Spectrometry for Volatility and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for characterizing the volatility of TDEAH and for analyzing the fragments produced upon ionization or thermal decomposition. This information is vital for controlling the delivery of the precursor in vapor deposition systems and for understanding potential impurity incorporation into the deposited films. The technique separates ions based on their mass-to-charge ratio, allowing for the determination of molecular weight and the identification of decomposition products. nist.gov

When subjected to high temperatures, TDEAH decomposes. The byproducts of this thermal decomposition can be identified using mass spectrometry. Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx), alongside hafnium oxide. chemicalbook.com

In studies of similar hafnium amide precursors, quadrupole mass spectrometry has been used to analyze the gas phase during deposition processes. researchgate.net This allows for the identification of species that are released from the surface, such as the original amine ligand (diethylamine in the case of TDEAH) or fragments resulting from its decomposition. This analysis confirms the reaction mechanisms and helps to identify potential sources of carbon or nitrogen impurities in the resulting thin films. e-asct.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-Phase Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of TDEAH in the solution phase. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of atoms within the molecule. For the related compound tetrakis(dimethylamino)hafnium, NMR data has been shown to conform to its expected structure. ereztech.com

In a ¹H NMR spectrum of TDEAH, the protons of the ethyl groups [-N(CH₂CH₃)₂] would be expected to show a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from spin-spin coupling. The ¹³C NMR spectrum would similarly show distinct signals for the two different carbon environments. These spectra confirm the presence and connectivity of the diethylamino ligands attached to the central hafnium atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for TDEAH This table presents hypothetical NMR data based on the known structure of Hafnium, tetrakis(diethylamino)-.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -N-CH₂-CH₃ | ~3.0 - 3.5 | Quartet (q) |

| ¹H | -N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet (t) |

| ¹³C | -N-CH₂-CH₃ | ~40 - 50 | N/A |

| ¹³C | -N-CH₂-CH₃ | ~10 - 20 | N/A |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Interfacial Bonding

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. It is indispensable for analyzing the thin films deposited using TDEAH. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which allows for the calculation of their binding energy. This binding energy is unique to each element and is sensitive to the local chemical environment.

When analyzing a hafnium-based film grown using TDEAH, XPS can identify the elemental constituents (Hf, O, N, C, and substrate elements like Si). High-resolution scans of specific elemental peaks, such as the Hf 4f, O 1s, N 1s, and C 1s, reveal the chemical states. For example, analysis of films grown from the related TEMAH precursor shows distinct peaks for Hf in HfO₂, as well as identifying carbon and nitrogen impurities. researchgate.nete-asct.org In studies of HfS₂ films grown from TDMAH, XPS depth profiling was used to show that hafnium atoms were bonded partially to oxygen and partially to sulfur, and also revealed the presence of built-in carbon content (~13%) within the film. mdpi.com This level of detail is critical for understanding the interfacial chemistry between the deposited film and the substrate and for quantifying the level of impurities, which can significantly impact the material's properties.

Table 3: Typical XPS Binding Energies for Elements in HfO₂ Films on Silicon Data is based on findings from films deposited using hafnium amide precursors like TEMAH and TDMAH. e-asct.orgmdpi.com

| Element | Core Level | Typical Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| Hafnium (Hf) | 4f₇/₂ | ~16.5 - 17.5 | Hf⁴⁺ in HfO₂ |

| Oxygen (O) | 1s | ~530.0 - 531.0 | O²⁻ in HfO₂ |

| Nitrogen (N) | 1s | ~397.0 - 399.0 | N incorporated in the film (e.g., Hf-N) |

| Carbon (C) | 1s | ~284.5 - 286.0 | Adventitious carbon, C-C/C-H bonds |

| Silicon (Si) | 2p | ~99.0 | Elemental Si substrate |

| Silicon (Si) | 2p | ~103.0 | Si⁴⁺ in SiO₂ (interfacial layer) |

Density Functional Theory (DFT) and Computational Chemistry Approaches

Density Functional Theory (DFT) and other computational chemistry methods have proven to be invaluable tools for understanding the complex chemical and physical processes involved in the use of Hafnium, tetrakis(diethylamino)- (Hf(NEt₂)₄) as a precursor in thin film deposition techniques like Atomic Layer Deposition (ALD). These computational approaches provide molecular-level insights that are often difficult to obtain through experimental methods alone.

DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding in Hf(NEt₂)₄ and related hafnium amide precursors. Analysis of the molecular orbitals reveals significant π-donation from the lone pair of electrons on the nitrogen atoms of the diethylamino ligands to the empty d-orbitals of the central hafnium atom. This interaction is a key factor influencing the molecule's reactivity and thermal stability.

While detailed studies specifically on Hf(NEt₂)₄ are part of a broader investigation into a series of hafnium precursors, insights can be drawn from its close analog, Tetrakis(dimethylamino)hafnium (TDMAH). For TDMAH, DFT calculations have been used to analyze the molecular orbitals and the contributions of the metal and ligand orbitals. researchgate.net The highest occupied molecular orbitals (HOMOs) are primarily composed of ligand-based orbitals, specifically the nitrogen lone pairs, while the lowest unoccupied molecular orbitals (LUMOs) are dominated by the hafnium d-orbitals. This electronic arrangement is fundamental to its role as a precursor in deposition processes. The symmetry of such tetrahedral molecules is theoretically Td, but interactions between the nitrogen lone pairs can lower it to D₂d. researchgate.net

The comprehensive characterization of the electronic structure of these hafnium alkylamino complexes provides a solid foundation for more detailed spectroscopic studies of their interactions with surfaces. researchgate.net

Computational chemistry plays a crucial role in mapping the potential energy surfaces of reactions involving Hf(NEt₂)₄, particularly during ALD cycles. By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation barriers.

For the reaction of Hf(NEt₂)₄ on a hydroxylated silicon (Si(100)) surface, DFT calculations have shown that it can undergo a ligand exchange reaction to form a chemisorbed species. mdpi.com This process involves a relatively small energy barrier, indicating a favorable reaction. mdpi.com The initial physisorption of the Hf(NEt₂)₄ molecule on the surface is an exothermic process, followed by the chemisorption step which is also exothermic. mdpi.com

A comparison of the reaction energetics for different hafnium amide precursors on a hydroxylated Si(100) surface highlights the influence of the alkyl groups on reactivity. The activation energy for the ligand exchange reaction of Tetrakis(ethylmethylamino)hafnium (TEMAH) is calculated to be 12.8 kJ/mol, with a reaction energy of -86.9 kJ/mol. mdpi.com

| Precursor | Process | Energy Value (kJ/mol) | Reference |

|---|---|---|---|

| Hafnium, tetrakis(diethylamino)- | Adsorption Energy | -85.7 | mdpi.com |

| Tetrakis(dimethylamino)hafnium | Adsorption Energy | -104.9 | mdpi.com |

| Tetrakis(ethylmethylamino)hafnium | Adsorption Energy | -107.5 | mdpi.com |

| Tetrakis(ethylmethylamino)hafnium | Activation Energy (Ligand Exchange) | 12.8 | mdpi.com |

| Tetrakis(ethylmethylamino)hafnium | Reaction Energy (Ligand Exchange) | -86.9 | mdpi.com |

The initial interaction between the Hf(NEt₂)₄ precursor and the substrate surface is a critical step in the ALD process. Computational models are used to simulate these interactions and calculate adsorption energies, providing insights into the self-limiting nature of the ALD process.

DFT calculations have been performed to study the chemisorption and surface reaction of a series of hafnium precursors, including Hf(NEt₂)₄, on a hydroxylated Si(100) surface. mdpi.com The adsorption energy for the initial physical adsorption of Hf(NEt₂)₄ was calculated to be -85.7 kJ/mol. mdpi.com This value is slightly smaller than that of its less bulky counterparts, TDMAH (-104.9 kJ/mol) and TEMAH (-107.5 kJ/mol), which is attributed to the larger steric hindrance of the diethylamino ligands making it more difficult to approach the surface. mdpi.com

The modeling of these precursor-surface interactions is often done using either cluster models or periodic slab models of the surface. While cluster models can be computationally less expensive, they may have limitations in accurately representing the surface environment, especially for bulky precursors like Hf(NEt₂)₄. mdpi.com

| Precursor | Adsorption Energy (kJ/mol) | Reference |

|---|---|---|

| Hafnium, tetrakis(diethylamino)- | -85.7 | mdpi.com |

| Tetrakis(dimethylamino)hafnium | -104.9 | mdpi.com |

| Tetrakis(ethylmethylamino)hafnium | -107.5 | mdpi.com |

Understanding the thermal decomposition pathways of Hf(NEt₂)₄ is crucial for defining the ALD temperature window and minimizing the incorporation of impurities into the deposited film. Computational chemistry can predict possible gas-phase and surface-mediated decomposition reactions.

For related hafnium amide precursors like TDMAH and TEMAH, DFT calculations have been employed to investigate decomposition mechanisms such as β-hydride elimination and intramolecular insertion reactions. figshare.comfigshare.com In the case of TDMAH on a hydrogen-terminated Si(100) surface, decomposition can lead to the formation of products like dimethylamine (B145610) and N-methyl methyleneimine. figshare.comresearchgate.net The calculated bond dissociation energies suggest that the Hf-N bond is weaker than the Hf-O, N-H, and C-H bonds. figshare.com

For TEMAH, decomposition at higher pressures showed an increased reaction rate, and the formation of gas-phase products like ethylmethylamine was detected. figshare.com Studies on TEMAH have indicated that thermal decomposition becomes significant at temperatures above 300°C. e-asct.orgresearchgate.net The breaking of Hf-N bonds in TEMAH was observed to occur in the range of 250°C. e-asct.org These findings for analogous compounds provide a strong indication of the likely decomposition behavior of Hf(NEt₂)₄.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are experimental techniques used to study the thermal stability and decomposition behavior of materials. While specific TGA/DSC data for Hf(NEt₂)₄ is not detailed in the provided search results, the thermal behavior of the closely related precursor, Tetrakis(ethylmethylamino)hafnium (TEMAH), has been investigated, providing valuable insights.

Studies on TEMAH have shown that this precursor undergoes rapid decomposition in the temperature range of 275°C to 300°C. e-asct.orgresearchgate.net Evidence of thermal decomposition of TEMAH has been observed at and above 370°C during ALD processes. harvard.edu The deposition rate of hafnium oxide from TEMAH and ozone increases sharply at 420°C, indicating significant thermal decomposition. harvard.edu The ALD process window for TEMAH is generally considered to be below 370°C to avoid major thermal decomposition. harvard.edu The carbon and hydrogen content in the deposited films from TEMAH decreases as the deposition temperature increases from 200 to 320°C, suggesting more complete ligand removal at higher temperatures within the stable ALD window. harvard.edu

These findings for TEMAH suggest that Hf(NEt₂)₄, with its slightly bulkier diethylamino ligands, would exhibit a similar thermal decomposition profile, likely within a comparable temperature range. The exact decomposition temperatures and the resulting byproducts would be specific to Hf(NEt₂)₄ and could be precisely determined through dedicated TGA and DSC experiments.

Emerging Applications and Future Research Directions

Integration of TDEAH-Derived Films in Novel Device Architectures

Hafnium oxide (HfO₂) films, grown using TDEAH as a precursor, are at the forefront of innovation in semiconductor device architectures. Their unique electrical properties are being harnessed to create more efficient and powerful memory and transistor technologies.

Ferroelectric and Resistive Switching Memories

The integration of TDEAH-derived hafnium oxide films is proving to be a game-changer for non-volatile memory technologies.

Ferroelectric Memories:

Hafnium oxide-based ferroelectric memories are a promising candidate for ultra-fast, low-power, and non-volatile data storage. namlab.com In these devices, data is stored in the form of electric polarization within a thin ferroelectric film. nasa.gov The ability to switch and retain this polarization allows for the creation of high-density memories. nasa.govosti.gov Research has demonstrated that by engineering the material properties, it is possible to achieve a high residual polarization and excellent endurance, with some devices exceeding 10¹³ cycles. acs.org

Ferroelectric Field-Effect Transistors (FeFETs) are a key application, where the ferroelectric hafnium oxide layer is integrated into the gate stack of a transistor. namlab.commdpi.com The polarization state of this layer modulates the transistor's threshold voltage, enabling non-destructive reading of the stored data. namlab.com This approach offers significant advantages over traditional Ferroelectric RAM (FeRAM), which requires a destructive read operation. namlab.com

Resistive Switching Memories (ReRAM):

Resistive random-access memory (ReRAM) is another area where TDEAH-derived films are making a significant impact. nih.gov ReRAM devices utilize the formation and rupture of conductive filaments within an insulating layer to represent different resistance states, corresponding to data bits. nih.gov Hafnium oxide is a commonly used material for the switching layer in valence change memory (VCM), a type of ReRAM. nih.gov

The switching behavior in these devices can be either bipolar or complementary, and this can sometimes be controlled by operational parameters like compliance current. nih.govresearchgate.net Research into the conduction mechanisms of these devices is ongoing, with models such as Ohmic and space-charge-limited conduction being used to explain the observed electrical characteristics. researchgate.net The ability to create multilevel cells by controlling the resistance states opens up possibilities for high-density data storage and in-memory computing. nih.gov

| Memory Technology | Key Feature | Role of TDEAH-Derived Film |

| Ferroelectric Memory | Non-volatile, fast, low-power | Forms the ferroelectric hafnium oxide layer that stores data via electric polarization. namlab.comnasa.gov |

| Resistive Switching Memory (ReRAM) | High-density, non-volatile | Acts as the insulating layer where conductive filaments are formed and ruptured to store data. nih.gov |

High-κ Gate Dielectrics in Transistors

For decades, silicon dioxide (SiO₂) served as the primary gate dielectric material in metal-oxide-semiconductor field-effect transistors (MOSFETs). wikipedia.org However, as transistor dimensions have shrunk, the thickness of the SiO₂ layer has had to decrease to maintain performance, leading to a dramatic increase in leakage currents due to quantum tunneling. wikipedia.orgstackexchange.com This has necessitated the replacement of SiO₂ with materials that have a higher dielectric constant (high-κ). wikipedia.orgoctopus.ac

Hafnium oxide, deposited using precursors like TDEAH, has become the industry standard for high-κ gate dielectrics. researchgate.net A higher dielectric constant allows for a physically thicker gate insulator while achieving the same capacitance as a much thinner SiO₂ layer. stackexchange.com This increased thickness significantly reduces leakage current, enabling further scaling of transistors and improving device reliability. wikipedia.orgstackexchange.com

The integration of high-κ dielectrics is a key strategy for extending Moore's Law and is crucial for the development of advanced transistor architectures like FinFETs. wikipedia.orgscispace.com Research has shown that using high-κ materials can lead to increased drain current and improved leakage current characteristics in these devices. scispace.com Furthermore, the use of hafnium-based dielectrics has been a critical step in the transition to metal gate technology in modern processors. wikipedia.org

Development of Advanced Hafnium Precursor Analogs

While TDEAH is a widely used precursor, the quest for improved film quality and deposition processes has led to the development of advanced hafnium precursor analogs. The ideal precursor should be volatile enough for efficient transport but stable enough to prevent unwanted reactions. semiengineering.com

Research in this area focuses on modifying the ligands attached to the central hafnium atom to fine-tune the precursor's properties. semiengineering.com For example, cyclopentadienyl-based hafnium compounds are being explored as alternatives to the amido-based precursors like TDEAH. semiengineering.com Another approach involves the introduction of halogenated ligands, which has been shown to enhance thermal stability and reactivity, leading to superior film properties. rsc.org

The development of new precursors also considers their compatibility with different co-reactants, such as water or ozone, and their ability to produce films with minimal contamination. semiengineering.com The ultimate goal is to create precursors that offer a wider processing window and result in films with optimized electrical characteristics for specific device applications. google.com

Strategies for Mitigating Carbon Contamination in Deposited Films

A significant challenge in the deposition of thin films from metal-organic precursors like TDEAH is the potential for carbon contamination. researchgate.net Carbon impurities can degrade the electrical performance of the resulting films, particularly in sensitive applications like gate dielectrics.

Several strategies are employed to mitigate carbon contamination:

Plasma Cleaning: Using plasmas containing oxidizing species, such as oxygen or air, can be effective at removing hydrocarbon and carbon contamination. psu.eduresearchgate.net However, care must be taken to avoid damaging the substrate or the deposited film. psu.edu

Beam Showering: This technique involves exposing the substrate to a low-energy electron beam to desorb contaminants before or during deposition. psu.edu

Optimized Deposition Parameters: The deposition temperature and the choice of oxidant can significantly impact the level of carbon incorporation. For instance, in ALD processes using ozone as the oxidant, increasing the deposition temperature has been shown to decrease carbon content in the films. harvard.edu

Precursor Design: As mentioned previously, the development of new precursors with ligands that are less prone to leaving carbon residues is an active area of research.

In-Situ Monitoring and Process Control in Deposition Systems

To ensure the quality and repeatability of thin film deposition, real-time monitoring and control of the process are essential. ornl.govdentonvacuum.com In-situ monitoring techniques provide immediate feedback on the film growth, allowing for adjustments to be made during the deposition process. dentonvacuum.com

Several methods are used for in-situ monitoring:

Optical Monitoring Systems (OMS): These systems measure the optical properties of the film, such as reflectance or transmittance, in real-time to determine its thickness and uniformity. dentonvacuum.com

Plasma Emission Monitoring (PEM): In plasma-enhanced deposition processes, PEM analyzes the light emitted from the plasma to control the reactive gas flow and maintain optimal deposition conditions. dentonvacuum.com

Digital Image Correlation (DIC) and Thermal Imaging: These techniques can be used to monitor the strain and temperature of the substrate and growing film, which is particularly important for managing stress and preventing defects. ornl.gov

The data gathered from these in-situ monitoring tools can be used in a closed-loop control system to automatically adjust process parameters, leading to higher yields and more reliable device fabrication. ornl.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.